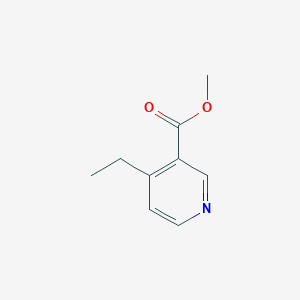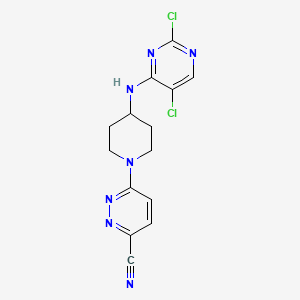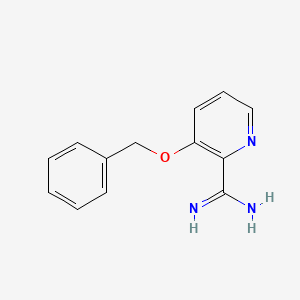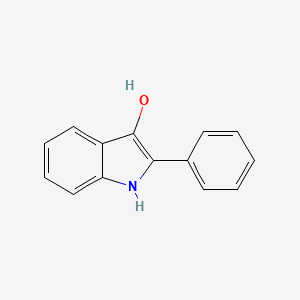
2-phenyl-1H-indol-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-1H-indol-3-ol is an organic compound belonging to the indole family, characterized by a phenyl group attached to the second position of the indole ring. Indoles are significant heterocyclic systems found in various natural products and drugs, playing a crucial role in cell biology and exhibiting a wide range of biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-phenyl-1H-indol-3-ol can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone in the presence of an acid catalyst like methanesulfonic acid under reflux conditions . Another method includes the Sonogashira reaction, which involves the coupling of 2,5-dibromo-3-methoxy-1,4-dianiline with propargylic alcohol using palladium acetate and a phosphine ligand .
Industrial Production Methods: Industrial production of indole derivatives often employs catalytic processes and green chemistry principles to enhance yield and reduce environmental impact. For instance, the use of transition metal catalysts and solvent-free conditions are common practices in large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions: 2-Phenyl-1H-indol-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions occur readily due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in hydrogenation reactions.
Substitution: Electrophiles like halogens or nitro groups in the presence of Lewis acids.
Major Products: The major products formed from these reactions include various substituted indoles, quinonoid derivatives, and dihydroindoles .
Aplicaciones Científicas De Investigación
2-Phenyl-1H-indol-3-ol has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-phenyl-1H-indol-3-ol involves its interaction with various molecular targets and pathways. It can bind to multiple receptors with high affinity, influencing cellular processes such as signal transduction and gene expression. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and inflammation .
Comparación Con Compuestos Similares
2-Phenylindole: Shares a similar structure but lacks the hydroxyl group at the third position.
Indole-3-acetic acid: A plant hormone with a carboxyl group at the third position.
Indole-3-carbinol: Contains a hydroxymethyl group at the third position.
Uniqueness: 2-Phenyl-1H-indol-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl group at the third position enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound in various applications .
Propiedades
Fórmula molecular |
C14H11NO |
|---|---|
Peso molecular |
209.24 g/mol |
Nombre IUPAC |
2-phenyl-1H-indol-3-ol |
InChI |
InChI=1S/C14H11NO/c16-14-11-8-4-5-9-12(11)15-13(14)10-6-2-1-3-7-10/h1-9,15-16H |
Clave InChI |
GKSLMRAMMVMYHM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


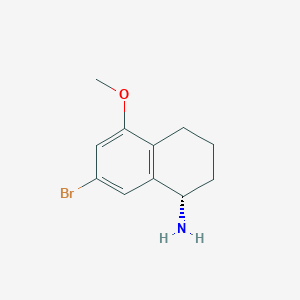
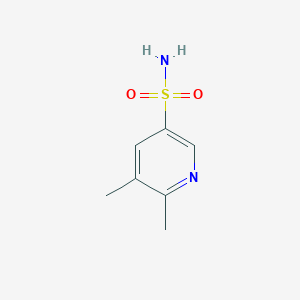

![6-[4-(Dimethylamino)phenyl]-1,3,5-triazin-2(1H)-one](/img/structure/B13135673.png)
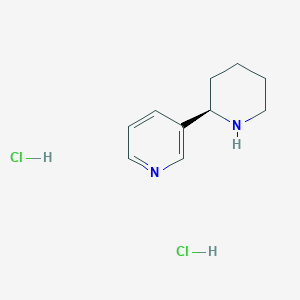
![6-Bromo-2-(trifluoromethyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B13135691.png)
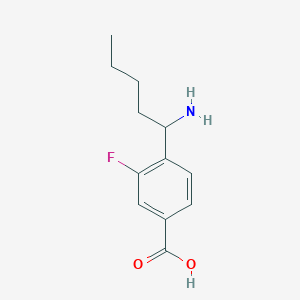
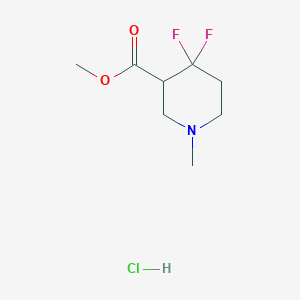

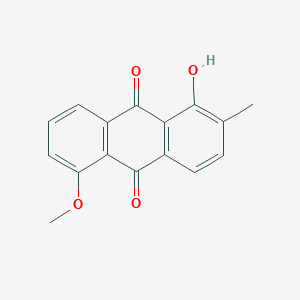
![9,10-Anthracenedione, 1-amino-5-hydroxy-4-[(2-methoxyphenyl)amino]-8-nitro-](/img/structure/B13135726.png)
